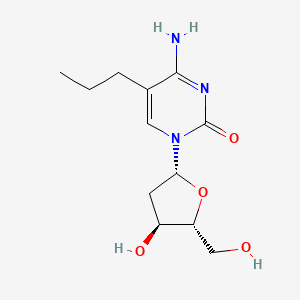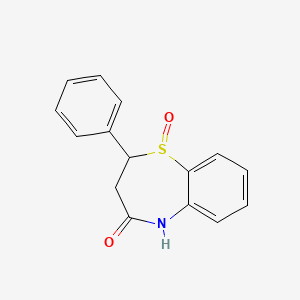
2-(Prop-2-en-1-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)benzoyl chloride can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve the chlorination of the corresponding benzoyl compound using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used to introduce the benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under aqueous conditions, often with a mild acid or base to facilitate the reaction.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst like aluminum chloride (AlCl3) and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
Scientific Research Applications
2-(Prop-2-en-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)benzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(Prop-2-en-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.
Uniqueness
2-(Prop-2-en-1-yl)benzoyl chloride is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yl groups. This combination imparts distinct reactivity and potential applications compared to its analogs. The prop-2-en-1-yl group can participate in additional reactions, such as polymerization, which is not possible with simpler benzoyl chlorides.
Properties
CAS No. |
66657-85-0 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-prop-2-enylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2 |
InChI Key |
LMSJDFHSSLCYAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


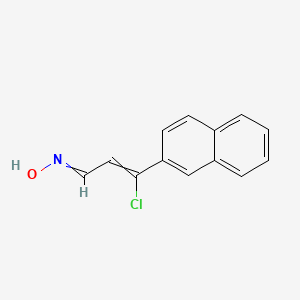
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
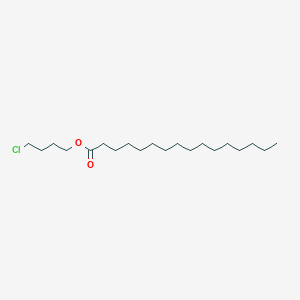
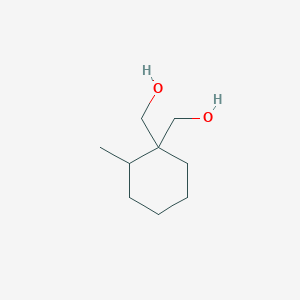
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
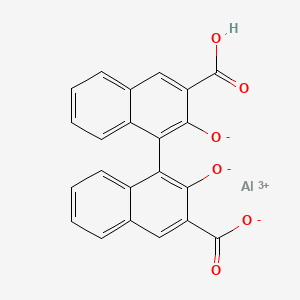
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
